molecular formula C24H15Cl2N5OS B4840548 2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B4840548
M. Wt: 492.4 g/mol
InChI Key: JTGCFGYHNCODHX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is a complex organic compound with a unique structure that includes dichlorobenzamide and naphthalenyl-benzotriazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Benzotriazole Derivative: This step involves the reaction of naphthalene with benzotriazole under specific conditions to form the naphthalenyl-benzotriazolyl intermediate.

    Coupling Reaction: The final step involves coupling the dichlorobenzamide with the naphthalenyl-benzotriazolyl intermediate under conditions that promote the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(4-methyl-2-pyridinyl)benzamide: Similar in structure but with a pyridinyl group instead of the naphthalenyl-benzotriazolyl group.

    N-naphthalen-2-yl-benzamide: Contains a naphthalenyl group but lacks the dichlorobenzamide and benzotriazolyl components.

Uniqueness

2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to its combination of dichlorobenzamide and naphthalenyl-benzotriazolyl groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2,4-dichloro-N-[(2-naphthalen-1-ylbenzotriazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2N5OS/c25-15-8-10-18(19(26)12-15)23(32)28-24(33)27-16-9-11-20-21(13-16)30-31(29-20)22-7-3-5-14-4-1-2-6-17(14)22/h1-13H,(H2,27,28,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGCFGYHNCODHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=S)NC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
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2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
Reactant of Route 6
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2,4-dichloro-N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

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